molecular formula C18H14FNO2 B8662348 3-(3,4-dimethyl-benzoyl)-6-fluoro-1H-quinolin-4-one

3-(3,4-dimethyl-benzoyl)-6-fluoro-1H-quinolin-4-one

Cat. No. B8662348
M. Wt: 295.3 g/mol
InChI Key: JITAVGPABYPNCK-UHFFFAOYSA-N
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Patent
US07557213B2

Procedure details

0.691 g (2.11 mmol) of 2-(3,4-Dimethyl-benzoyl)-3-(4-fluoro-phenylamino)-acrylic acid methyl ester 2g was dissolved in 30 mL of diphenyl ether and the resultant solution was heated at 250° C. After 2.5 h the solution was cooled to room temperature and diluted with 50 mL of hexane. The crude product precipitated out of solution and was isolated by filtration. The crude product was further washed with hexane to yield 0.412 g of 3-(3,4-dimethyl-benzoyl)-6-fluoro-1H-quinolin-4-one 3j as a brown solid.
Name
2-(3,4-Dimethyl-benzoyl)-3-(4-fluoro-phenylamino)-acrylic acid methyl ester
Quantity
0.691 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:24])[C:4]([C:14](=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([CH3:22])[CH:16]=1)=[CH:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1>C1(OC2C=CC=CC=2)C=CC=CC=1.CCCCCC>[CH3:22][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][C:18]=1[CH3:21])[C:14]([C:4]1[C:3](=[O:24])[C:8]2[C:7](=[CH:12][CH:11]=[C:10]([F:13])[CH:9]=2)[NH:6][CH:5]=1)=[O:23]

Inputs

Step One
Name
2-(3,4-Dimethyl-benzoyl)-3-(4-fluoro-phenylamino)-acrylic acid methyl ester
Quantity
0.691 g
Type
reactant
Smiles
COC(C(=CNC1=CC=C(C=C1)F)C(C1=CC(=C(C=C1)C)C)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product precipitated out of solution
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
The crude product was further washed with hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)C2=CNC3=CC=C(C=C3C2=O)F)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.412 g
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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